molecular formula C16H13ClF4N2O3S B4233905 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonylamino]propanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonylamino]propanamide

Cat. No.: B4233905
M. Wt: 424.8 g/mol
InChI Key: GIMBPBYGDQOXRZ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonylamino]propanamide is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and fluorophenyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonylamino]propanamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to remove oxygen-containing groups.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOCH~3~). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonylamino]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonylamino]propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF4N2O3S/c1-9(23-27(25,26)12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(17)13(8-11)16(19,20)21/h2-9,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMBPBYGDQOXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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